molecular formula C18H29NO2 B4001562 4-[4-(4-sec-butylphenoxy)butyl]morpholine

4-[4-(4-sec-butylphenoxy)butyl]morpholine

Cat. No.: B4001562
M. Wt: 291.4 g/mol
InChI Key: DPYHNEPEJIWDCT-UHFFFAOYSA-N
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Description

4-[4-(4-sec-butylphenoxy)butyl]morpholine is a useful research compound. Its molecular formula is C18H29NO2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.219829168 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Unusual Synthesis and Thermochromic Properties

Research has explored the unusual synthesis routes and thermochromic properties of sterically hindered cyclohexadienes, highlighting the role of morpholine derivatives in these processes. These studies provide insights into the structural and conformational features related to thermochromic properties, demonstrating the versatility of morpholine derivatives in synthesizing novel compounds with unique physical properties (Komissarov et al., 1991).

Crystal Structure and Hydrogen Bonding

Investigations into the crystal structures of morpholine derivatives, such as 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate, reveal detailed information on molecular conformations and hydrogen-bonding interactions. This research contributes to our understanding of the structural characteristics of morpholine derivatives, which is crucial for designing compounds with specific properties (Zeng & Ren, 2008).

Asymmetric Synthesis and Bioactivity

The asymmetric synthesis of morpholine derivatives and their crystal structures have been studied, focusing on their potential bioactive applications. These studies demonstrate the versatility of morpholine derivatives in medicinal chemistry, providing a basis for developing new therapeutic agents (Wang et al., 2007).

Novel Synthesis of Morpholine Derivatives

Research into the novel synthesis of cis-3,5-disubstituted morpholine derivatives offers insights into the synthetic pathways that can be employed to create structurally diverse morpholine-based compounds. This work highlights the potential of morpholine derivatives in various chemical synthesis applications (D’hooghe et al., 2006).

Antibiotic Activity Modulation

Studies on the modulation of antibiotic activity against multidrug-resistant strains by morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, illustrate the potential of these compounds in addressing antibiotic resistance. This research underscores the importance of morpholine derivatives in developing new strategies for enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).

Properties

IUPAC Name

4-[4-(4-butan-2-ylphenoxy)butyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-3-16(2)17-6-8-18(9-7-17)21-13-5-4-10-19-11-14-20-15-12-19/h6-9,16H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYHNEPEJIWDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.